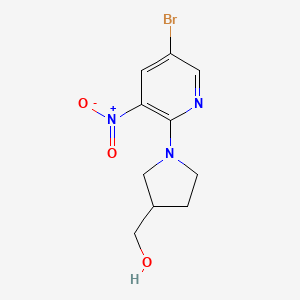
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with the molecular formula C8H5BrClF3 and a molecular weight of 273.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene typically involves halogenation reactions. One common method includes the reaction of 1-chloro-4-bromo-2-nitrobenzene with trifluoroethyl iodide under specific conditions . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Oxidation and Reduction Reactions: The trifluoroethyl group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Biology: This compound can be used in the development of biochemical probes for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects . The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of the trifluoroethyl group.
1-Bromo-4-chloro-2-nitrobenzene: Contains a nitro group instead of the trifluoroethyl group.
1-Bromo-4-chloro-2-methylbenzene: Has a methyl group instead of the trifluoroethyl group.
The presence of the trifluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for halogen bonding, distinguishing it from these similar compounds .
Properties
IUPAC Name |
1-bromo-4-chloro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOLKUXYFOHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


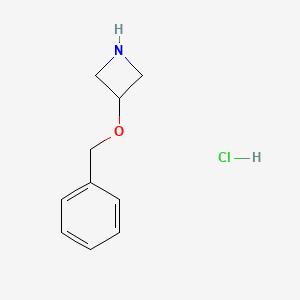
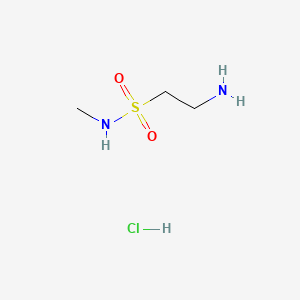
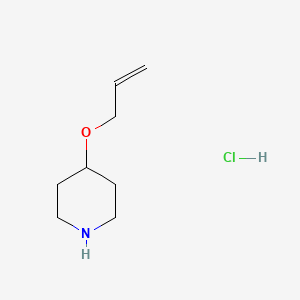
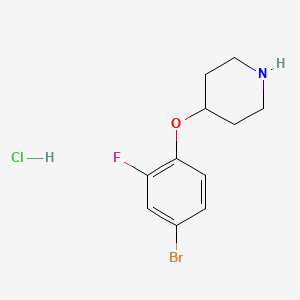
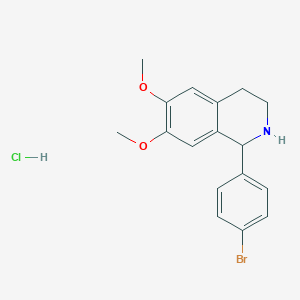
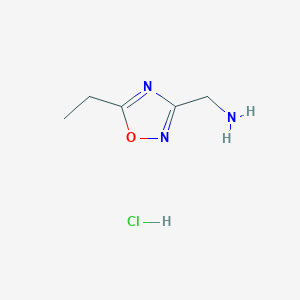
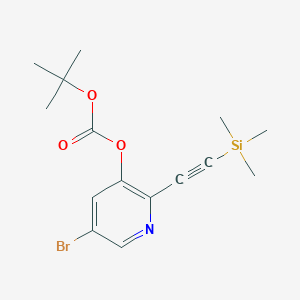
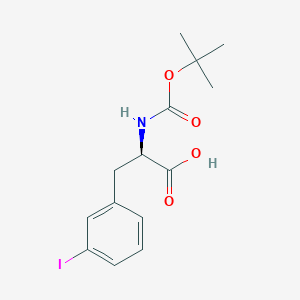
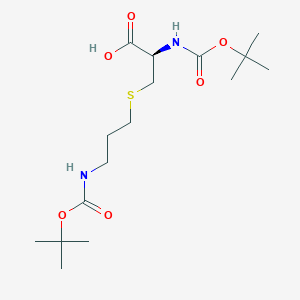
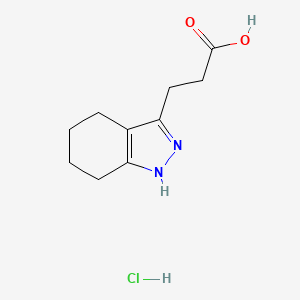
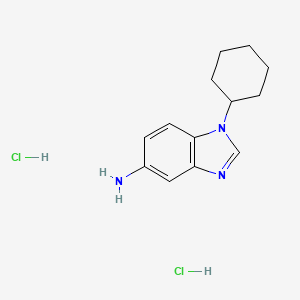
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
![{2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1521677.png)
